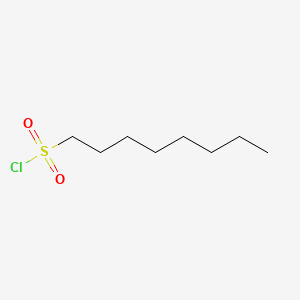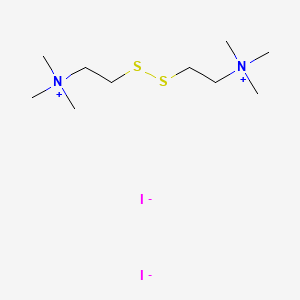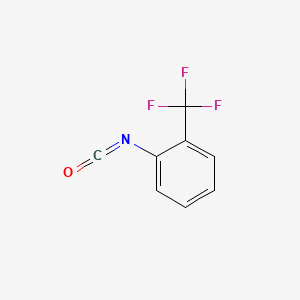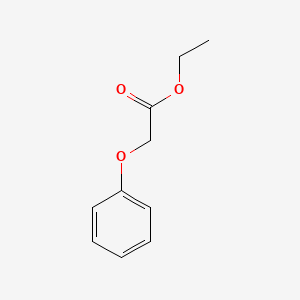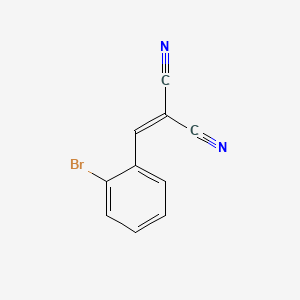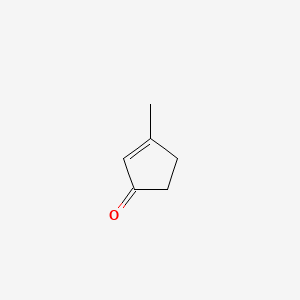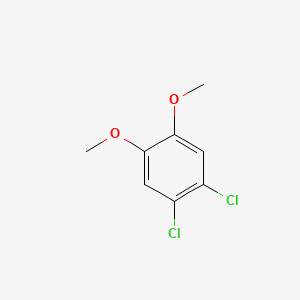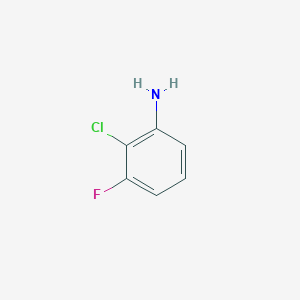
2-氯-3-氟苯胺
概述
描述
2-Chloro-3-fluoroaniline is a compound that is part of a broader class of chemicals known as halogenated anilines. These compounds are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to an aniline structure, which is a benzene ring connected to an amino group (NH2). The specific arrangement of chlorine and fluorine atoms on the benzene ring can significantly influence the chemical and physical properties of these compounds, as well as their reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of halogenated anilines, including compounds like 2-chloro-3-fluoroaniline, can be achieved through various methods. One approach involves the preparation of α-chloro-1,2-diones and α-fluoro-1,2-diones from corresponding α-chloroaldimines. This process includes a sequence of reactions such as cyanation to α-cyanoenamines, α-halogenation to form α-chloro- or α-fluoroimidoyl cyanides, and addition of organolithium reagents followed by acidic hydrolysis, leading to chlorinated and fluorinated 1,2-diones in good yields .
Molecular Structure Analysis
The molecular structure of halogenated anilines is crucial in determining their physical and chemical properties. For instance, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined to be monoclinic with specific lattice parameters. The presence of classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen···halogen interactions, are observed in the crystal structure . These interactions can influence the stability and reactivity of the compound.
Chemical Reactions Analysis
Halogenated anilines undergo various chemical reactions based on their functional groups and substituents. For example, the synthesis of 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides involves the use of a glycosylating agent for persilylated bases, followed by transformations to different nucleoside derivatives through reactions such as treatment with tributyltin hydride and elimination of HF . Additionally, the chemical polymerization of 2-chloroaniline and 2-fluoroaniline can be carried out using oxidants like chromic acid, with the oxidizing power enhanced by HCl, leading to the formation of polymers with specific characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-3-fluoroaniline are influenced by the halogen substituents on the aromatic ring. The presence of chlorine and fluorine can affect the electron distribution within the molecule, thereby impacting its reactivity. For instance, the conformational properties of 2-fluoroanisole, a related compound, have been studied, revealing the existence of planar and nonplanar forms and providing insights into the stereochemical peculiarities of ortho-substituted anisoles . Furthermore, the synthesis and reactions of 3-chloro-2-fluoro-2-buten-4-olide, a tetronic acid analogue, demonstrate the influence of halogen substituents on the reactivity towards hard and soft nucleophiles .
科学研究应用
晶体结构分析
- 晶体和分子结构:对结构相似的化合物(如 2,6-二溴-3-氯-4-氟苯胺)的研究揭示了这些化合物的晶体和分子结构。此类研究有助于理解分子内和分子间的相互作用,这对开发具有特定性质的材料至关重要 (Betz, 2015).
光谱学和材料分析
- 光谱学研究:3-氯-4-氟苯胺和类似化合物已使用共振双光子电离和质谱分析阈值电离光谱等技术进行了研究。这些研究为分子鉴定和理解各种取代基之间的相互作用提供了有价值的数据 (Kononov Lo & W. Tzeng, 2013).
作用机制
The mechanism of action of 2-Chloro-3-fluoroaniline is not specified in the available resources. As a chemical compound, its effects would depend on its chemical structure and the nature of its interactions with other substances. More specific information might be available in specialized literature or databases .
安全和危害
2-Chloro-3-fluoroaniline should be handled with care. Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride . Safety data sheets provide more detailed safety information .
属性
IUPAC Name |
2-chloro-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIADFDXOCBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175659 | |
| Record name | 2-Chloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoroaniline | |
CAS RN |
21397-08-0 | |
| Record name | 2-Chloro-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21397-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

